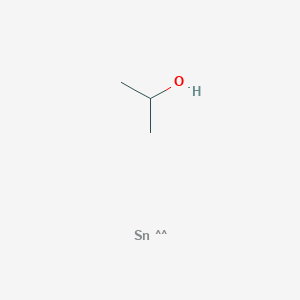

2-Propanol, tin(4+) salt (5:1) (9CI)

Description

Fundamental Principles of Alkoxide Ligands in Organometallic Chemistry

Alkoxide ligands (RO⁻) are the conjugate bases of alcohols and are pivotal in organometallic chemistry. wikipedia.org They are characterized as "metalorganic" as they contain organic ligands but may lack a direct metal-carbon bond. wikipedia.org The nature of the organic group (R) significantly influences the steric and electronic properties of the metal complex. numberanalytics.comrsc.orgnih.gov

Alkoxides are strong σ-donors and can also act as π-donors through their oxygen lone pairs. This dual electronic capability allows them to stabilize metals in various oxidation states. The steric bulk of the alkyl group (e.g., isopropoxide versus ethoxide) plays a crucial role in determining the coordination number and geometry of the resulting metal complex. unm.edu Bulky alkoxides can prevent oligomerization, leading to more volatile and soluble monomeric or dimeric species, which are often preferred for precursor applications. unm.edunumberanalytics.com

The reactivity of metal alkoxides is marked by their susceptibility to hydrolysis, a key reaction in the sol-gel process. This reaction involves the replacement of alkoxide groups with hydroxyl groups, followed by condensation to form metal-oxo-metal bridges, ultimately leading to the formation of a metal oxide network. unm.eduresearchgate.net

Overview of Tin(IV) Coordination Complexes with Oxygen-Donor Ligands

The tin(IV) ion (Sn⁴⁺) is a d¹⁰ metal center and exhibits a strong affinity for oxygen-donor ligands, including alkoxides, carboxylates, and β-diketonates. researchgate.netnih.gov In the absence of significant steric constraints, tin(IV) typically favors a hexacoordinate (six-coordinate) geometry, often resulting in octahedral complexes. researchgate.net However, the coordination number can vary, with examples of five- and seven-coordinate tin(IV) complexes also reported. researchgate.net

The structural diversity of tin(IV) oxygen-donor complexes is vast. They can exist as discrete monomers, or more commonly, as oligomers or polymers where alkoxide or oxo ligands bridge multiple tin centers. unm.edunih.gov This bridging is a key factor in the structural evolution of tin oxide materials during synthesis. The nature of the organic ligand directly influences the structure of the resulting complex; for instance, the reaction of tin(IV) alkoxides with carboxylic acids can lead to the formation of carboxylate-substituted tin alkoxide clusters with distinct structures and reactivity. researchgate.net

Academic Significance of 2-Propanol, tin(4+) salt (5:1) (9CI) within Precursor Chemistry

The academic significance of "2-Propanol, tin(4+) salt (5:1) (9CI)," or tin(IV) isopropoxide, lies in its role as a highly effective molecular precursor for the controlled synthesis of tin(IV) oxide (SnO₂) materials. dtic.milunm.edusigmaaldrich.com Its utility stems from a combination of favorable properties:

High Solubility: It is soluble in common organic solvents, facilitating its use in solution-based synthesis methods like the sol-gel process. unm.edu

Controlled Hydrolysis: The rate of hydrolysis and condensation of tin(IV) isopropoxide can be controlled by reaction conditions such as pH, water-to-alkoxide ratio, and the presence of modifying agents. unm.eduresearchgate.net This control is crucial for tailoring the morphology, particle size, and porosity of the resulting SnO₂ nanomaterials. unm.edu

Volatility: While not as volatile as some other metal alkoxides, it can be used in chemical vapor deposition (CVD) techniques for the preparation of thin films. unm.edu

The isopropoxide ligands are sufficiently labile to be replaced by oxo groups during the formation of SnO₂, yet they provide enough stability to the precursor to allow for controlled handling and reaction. The isopropanol (B130326) adduct, often represented as [Sn(O-i-Pr)₄·HO-i-Pr]₂, is a dinuclear species in the solid state, featuring bridging isopropoxide ligands. unm.edu This defined molecular structure provides a consistent starting point for the synthesis of SnO₂ with reproducible properties.

The use of tin(IV) isopropoxide has enabled significant research into the fundamental mechanisms of sol-gel chemistry, including the study of hydrolysis and condensation pathways and the formation of intermediate tin-oxo-alkoxide clusters. dtic.mildtic.milresearchgate.net This understanding is critical for the rational design and synthesis of advanced SnO₂-based materials with tailored properties for applications in electronics, sensing, and catalysis. nih.govresearchgate.netresearchgate.netnih.gov

Interactive Data Tables

Below are interactive data tables summarizing key information about the compounds discussed in this article.

Structure

2D Structure

3D Structure of Parent

Propriétés

InChI |

InChI=1S/C3H8O.Sn/c1-3(2)4;/h3-4H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLUHSUSTSVOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132951-93-0 | |

| Record name | 2-Propanol, tin(4+) salt (5:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132951-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Propanol, Tin 4+ Salt 5:1 9ci

Direct Alkoxylation Approaches to Tin(IV) Isopropoxides

The most common direct synthesis of tin(IV) alkoxides involves the reaction of a tin(IV) halide, typically tin(IV) chloride (SnCl₄), with an alcohol. wikipedia.org In the case of isopropanol (B130326), the reaction proceeds to form tin(IV) isopropoxide, but the concurrent evolution of hydrogen chloride (HCl) gas presents challenges. wikipedia.org The reaction is represented as:

SnCl₄ + 4 (CH₃)₂CHOH → Sn(OCH(CH₃)₂)₄ + 4 HCl wikipedia.org

A significant issue with this method is that the reaction often does not proceed to completion, resulting in mixed chloro-alkoxide species. unm.edu To drive the reaction forward and neutralize the HCl byproduct, a base is typically added. Ammonia is frequently used for this purpose, where it reacts with HCl to form ammonium (B1175870) chloride (NH₄Cl), which can be removed by filtration. google.comscribd.com However, this method has been reported to yield products contaminated with chloride and nitrogen-containing impurities that are difficult to separate from the desired tin alkoxide. unm.eduiaea.org

Another approach involves using a different base, such as diethylamine, to first form a Lewis base adduct with SnCl₄, like SnCl₄(HNEt₂)₂. This adduct is then reacted with the alcohol to yield the tin(IV) alkoxide and diethylammonium (B1227033) chloride. unm.edu While effective, this adds complexity to the process. A patent describes a two-step process where SnCl₄ is first reacted with isopropanol and ammonia, yielding a product containing about 3% chloride, which corresponds to a mixture of Sn(O-i-Pr)₄ and (C₃H₇O)₃SnCl. google.com This mixture requires a second step, reacting with a metal amide like sodium amide (NaNH₂) or a metal alkoxide, to eliminate the remaining chloride. google.comscribd.com

| Method | Reactants | Base/Additive | Key Outcome |

| Direct Alcoholysis | SnCl₄, Isopropanol | None | Incomplete reaction, HCl evolution, mixed chloro-alkoxide products. unm.edu |

| Ammonia Method | SnCl₄, Isopropanol | Ammonia (NH₃) | Neutralizes HCl, but can lead to chloride/nitrogen impurities. unm.edugoogle.com |

| Base-Catalyzed Alcoholysis | SnCl₄, Diethylamine, Isopropanol | Diethylamine | Forms an adduct first, then reacts with alcohol to yield the alkoxide. unm.edu |

| Two-Step Halide Removal | SnCl₄, Isopropanol, NH₃ | NaNH₂ or Sodium Isopropoxide (in step 2) | Step 1 yields a chloride-containing product; Step 2 removes residual chloride. google.com |

Transalkoxylation and Ligand Exchange Reactions

Transalkoxylation, also known as alcoholysis or alcohol interchange, is a widely used method for preparing different metal alkoxides from an existing one. iaea.org This process involves reacting a tin(IV) alkoxide with a different alcohol. The reaction equilibrium is driven by the properties of the alcohols, often facilitated by removing the more volatile displaced alcohol through distillation. unm.eduiaea.org The general reaction is:

Sn(OR)₄ + 4 R'OH ⇌ Sn(OR')₄ + 4 ROH

For the synthesis of tin(IV) isopropoxide, one could start with a more readily available tin alkoxide, such as tin(IV) ethoxide, and react it with an excess of isopropanol. This method is particularly useful if the starting alkoxide is easier to prepare or purify than the target one. The efficiency of the interchange generally increases from tertiary to secondary to primary alcohol groups being displaced. iaea.org

Another related strategy is the reaction of tin amides, such as tetrakis(dimethylamino)tin(IV) (Sn(NMe₂)₄), with an alcohol. This reaction liberates dimethylamine, which is easily removed, often resulting in a very pure tin alkoxide product. unm.edu

| Starting Material | Reagent | Reaction Type | Advantage |

| Tin(IV) ethoxide | Isopropanol | Transalkoxylation | Useful for creating different alkoxides from a common precursor. iaea.org |

| Tin(IV) amide (e.g., Sn(NMe₂)₄) | Isopropanol | Ligand Exchange | Produces a volatile byproduct (dimethylamine) that is easily removed, leading to high purity. unm.edu |

| Tin(IV) chloride / Sodium ethoxide | Isopropanol | Metathesis followed by Transalkoxylation | A common route to form a starting alkoxide which can then be exchanged. iaea.orgpsu.edu |

Control of Stoichiometry and Solution-Phase Speciation in the Synthesis of Tin(IV) Isopropoxide Adducts

The compound "2-Propanol, tin(4+) salt (5:1) (9CI)" is specifically the isopropanol adduct of tin(IV) isopropoxide, with the formula Sn[OCH(CH₃)₂]₄·C₃H₇OH. americanelements.comavantorsciences.comereztech.com This indicates that in addition to the four isopropoxide ligands covalently bonded to the tin center, there is one molecule of isopropanol coordinated or solvated to the complex.

The formation of such adducts is a common feature of metal alkoxides, especially those with less sterically bulky ligands. unm.edu The control of stoichiometry to isolate this specific 5:1 adduct relies on the conditions of synthesis and purification. The presence of excess isopropanol during the final stages of synthesis or recrystallization is crucial for its formation. fishersci.co.ukiaea.org For instance, purification of tin(IV) isopropoxide by crystallization from isopropanol would naturally lead to the isolation of the Sn(O-i-Pr)₄·i-PrOH adduct. iaea.org

In solution, tin(IV) alkoxides can exist in various states of aggregation. Cryoscopic and ebullioscopic studies have shown that the degree of molecular complexity decreases as the steric bulk of the alkoxide ligand increases. unm.edu For example, tin(IV) ethoxide is primarily a tetramer in solution, while the bulkier tin(IV) isopropoxide is a trimer, and tin(IV) tert-butoxide is a monomer. unm.edu The formation of the isopropanol adduct can influence this speciation by satisfying the coordination sphere of the tin atom, potentially altering the degree of oligomerization in solution. The adduct itself has a distinct melting point of approximately 130 °C, where it decomposes. americanelements.comavantorsciences.com

Advanced Purification and Isolation Techniques for Organotin Compounds

The purification of tin(IV) isopropoxide and its adducts is critical for their use as high-purity precursors. The choice of method depends on the physical properties of the compound, such as its volatility and solubility.

Distillation/Sublimation: For volatile organotin compounds, vacuum distillation or sublimation are highly effective purification methods. unm.edu Tin(IV) isopropoxide can be distilled under reduced pressure, with a reported boiling point of 131 °C at 1.6 mmHg. avantorsciences.com This technique is excellent for separating the non-volatile salts (like NaCl or NH₄Cl) that are byproducts of direct alkoxylation or metathesis reactions. google.compsu.edu

Recrystallization: This is a standard technique for purifying solid organotin compounds. The crude product is dissolved in a suitable solvent in which it is sparingly soluble at low temperatures but soluble at higher temperatures. For the tin(IV) isopropoxide isopropanol adduct, recrystallization from warm isopropanol or a hydrocarbon solvent is effective. fishersci.co.ukpsu.edu Cooling the solution allows the purified adduct to crystallize, leaving impurities behind in the mother liquor.

Filtration and Stripping: In many synthetic procedures, the first step of isolation involves filtering out solid byproducts like sodium chloride. psu.edu Following filtration, the solvent is removed from the filtrate, typically by "stripping" under vacuum, to yield the crude product, which can then be further purified by distillation or recrystallization. google.com

| Technique | Principle | Application to Tin(IV) Isopropoxide |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for removing non-volatile impurities like inorganic salts. unm.eduavantorsciences.com |

| Recrystallization | Purification based on differential solubility at varying temperatures. | Used to isolate the solid Sn(O-i-Pr)₄·i-PrOH adduct from a suitable solvent like isopropanol. fishersci.co.ukpsu.edu |

| Sublimation | Phase transition from solid to gas, then back to solid, to separate from non-volatile impurities. | Applicable for highly volatile compounds like Sn(O-t-Bu)₄. unm.edu |

Green Chemistry Considerations in the Synthesis of Alkoxide Precursors

Modern synthetic chemistry emphasizes the development of more environmentally benign processes. In the context of tin alkoxide synthesis, several green chemistry principles can be applied.

Electrochemical Synthesis: An alternative to using reactive metal halides is the direct anodic dissolution of the metal in an alcohol. wikipedia.org This method avoids halide byproducts altogether. Electrochemical methods have been successfully used to prepare a variety of metal alkoxides, including those of tin, by dissolving a tin anode in the corresponding alcohol with a conductive additive. wikipedia.orgresearchgate.netresearchgate.net This approach is highly atom-economical and can produce high-purity materials.

Catalyst-Free Reactions: Some methods aim to react elemental tin directly with alcohols at high temperatures and pressures, sometimes with the aid of a catalyst. researchgate.net While this avoids halide precursors, the high energy input can be a drawback. However, catalyst-free reactions of tin with certain amino alcohols have been reported. researchgate.net

Solvent Choice and Waste Reduction: Traditional methods often use organic solvents like benzene (B151609) or toluene. google.compsu.edu Green chemistry encourages the use of less hazardous solvents. Using the reactant alcohol (isopropanol) as the solvent is a common and greener practice, as it reduces the number of components and simplifies recovery. google.comworktribe.com The ideal process minimizes waste byproducts, making electrochemical routes and direct reactions of the elements more attractive than metathesis reactions that generate large quantities of salt waste. wikipedia.org

Advanced Structural Characterization and Elucidation of 2 Propanol, Tin 4+ Salt 5:1 9ci

Spectroscopic Analysis for Probing Coordination Environments and Molecular Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹⁹Sn, ¹³C, ¹H) for Solution-Phase and Solid-State Analysis

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of tin alkoxides. unm.edu

¹H and ¹³C NMR: Variable-temperature ¹H and ¹³C NMR studies of the [Sn(O-i-Pr)₄•HO-i-Pr]₂ dimer reveal a dynamic process in solution. At room temperature, the spectra are consistent with a rapid, reversible dissociation of the isopropanol (B130326) ligand. As the temperature is lowered, the equilibrium shifts to favor the isopropanol-coordinated species, which then undergoes a rapid intramolecular proton transfer between the coordinated alcohol and the isopropoxide ligands. cdnsciencepub.com In the ¹³C NMR spectrum, the chemical shifts of the methyl (CH₃) and methine (CH) carbons of the isopropoxide ligands provide distinct signals for terminal and bridging environments, although these can be averaged by dynamic exchange processes at higher temperatures. cdnsciencepub.comresearchgate.net The two-bond coupling constant (²J¹¹⁹Sn-¹³C) is a particularly useful parameter, as it has been shown to be larger for terminal alkoxide ligands compared to µ₂-alkoxide bridges, aiding in the structural assignment in solution. cdnsciencepub.com

| Nucleus | Assignment | Observed Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | CH₃ (Isopropoxide/Isopropanol) | ~1.2-1.5 | Multiple overlapping doublets, position and multiplicity are temperature-dependent due to dynamic exchange. |

| ¹H | CH (Isopropoxide/Isopropanol) | ~4.3-4.7 | Broad, overlapping septets, indicating complex environment and exchange. |

| ¹³C | CH₃ (Isopropoxide) | ~27-29 | Distinct signals for terminal and bridging ligands may be observed at low temperatures. |

| ¹³C | CH (Isopropoxide) | ~65-70 | Chemical shift is sensitive to the ligand's bonding mode (terminal vs. bridging). |

¹¹⁹Sn NMR: The ¹¹⁹Sn nucleus is an excellent probe for determining the coordination number at the tin center. huji.ac.il The chemical shift (δ) of ¹¹⁹Sn spans a very wide range (over 5000 ppm) and is highly sensitive to the electronic environment and coordination geometry of the tin atom. northwestern.edu For tin(IV) compounds, four-coordinate species typically resonate in the range of +20 to -300 ppm, while six-coordinate species are found at much higher fields (more negative δ values), often in the range of -200 to -800 ppm or beyond. researchgate.netacs.org In the dimeric structure [Sn(O-i-Pr)₄•HO-i-Pr]₂, the tin atoms are six-coordinate. cdnsciencepub.com While a specific ¹¹⁹Sn NMR shift for this adduct is not widely reported, related hexa-coordinate tin(IV) alkoxide species exhibit chemical shifts in the upfield region, for example, at -1078.9 ppm for [I₃Sn{Zr(OPrⁱ)₅(PrⁱOH)}], confirming the high coordination number. acs.org Solid-state ¹¹⁹Sn NMR, often using Cross-Polarization Magic Angle Spinning (CP/MAS), can provide valuable structural information, with narrow linewidths indicating a highly symmetric environment around the tin center. unm.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Ligand-Metal Bond Identification

Infrared (IR) and Raman spectroscopy are used to identify characteristic vibrations of the isopropoxide ligands and the tin-oxygen framework. The positions of key vibrational bands can distinguish between different bonding modes.

The IR spectrum of [Sn(O-i-Pr)₄•HO-i-Pr]₂ shows characteristic bands for the C-H and C-O stretching modes of the isopropoxide groups. The Sn-O stretching frequency, ν(Sn-O), is particularly informative. Bands in the region of 500-625 cm⁻¹ are typically assigned to ν(Sn-O) vibrations. unm.edu Specifically, vibrations for terminal Sn-O bonds appear at different frequencies than those for bridging Sn-O-Sn bonds, allowing for structural insights. For tin isopropoxides, the strong bands associated with ν(C-O) are expected in the 940-980 cm⁻¹ range. iaea.org The presence of a broad ν(O-H) band in the IR spectrum would also confirm the coordination of the isopropanol molecule through hydrogen bonding. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | ~3000-3400 (broad) | Stretching of coordinated isopropanol O-H group involved in hydrogen bonding. |

| ν(C-H) | ~2850-2980 | Stretching of methyl and methine groups of isopropoxide ligands. |

| ν(C-O) | ~940-980 | Stretching of the carbon-oxygen bond in the isopropoxide ligand. |

| ν(Sn-O) | ~500-625 | Stretching of the tin-oxygen bonds; frequency differs for terminal vs. bridging ligands. |

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Oligomerization and Cluster Formation

Mass spectrometry (MS) is a valuable technique for analyzing the oligomeric nature of metal alkoxides in the gas phase, which can provide insight into their solution-phase behavior. cnr.it

Electrospray Ionization (ESI-MS) is a soft ionization technique particularly suited for characterizing non-covalent aggregates and clusters present in solution. For the tin isopropoxide adduct, ESI-MS could be used to verify the existence of the dimeric species, [Sn(O-i-Pr)₄•HO-i-Pr]₂, by detecting its corresponding molecular ion or related fragments. The technique is sensitive enough to detect higher-order oligomers or clusters that may form through the association of monomeric or dimeric units. nih.govnih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be employed, especially for higher molecular weight clusters, by co-crystallizing the analyte with a UV-absorbing matrix, which facilitates the desorption and ionization of intact oligomeric species. cnr.it

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

Single-crystal X-ray diffraction has provided a definitive elucidation of the solid-state structure of the tin(IV) isopropoxide-isopropanol adduct, revealing its dimeric nature as [Sn(O-i-Pr)₄•HO-i-Pr]₂. cdnsciencepub.comresearchgate.net

The study revealed an edge-shared, bi-octahedral structure. Each tin(IV) atom is six-coordinate, achieving this coordination by bonding to four isopropoxide ligands and one isopropanol molecule. Two of the isopropoxide ligands act as bridges (µ₂-OPrⁱ) between the two tin centers, forming a central Sn₂O₂ core. Each tin atom is also bonded to two terminal isopropoxide ligands and one molecule of isopropanol. The structure is further stabilized by asymmetric hydrogen bonding between the coordinated isopropanol ligand on one tin atom and an isopropoxide ligand on the adjacent tin atom. cdnsciencepub.comcdnsciencepub.com This detailed structural determination is invaluable for understanding the compound's properties and reactivity.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.808(3) |

| b (Å) | 14.356(3) |

| c (Å) | 12.380(2) |

| β (°) | 95.27(2) |

| Z (formula units per cell) | 2 (dimers) |

| Sn-O (bridging) Bond Length (Å) | ~2.1-2.2 |

| Sn-O (terminal) Bond Length (Å) | ~2.0-2.1 |

| Sn-O (alcohol) Bond Length (Å) | ~2.2-2.3 |

Data sourced from the single-crystal X-ray diffraction study of [Sn(O-i-Pr)₄•HO-i-Pr]₂. cdnsciencepub.com

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) for Solution-Phase Aggregation Studies

While specific DLS or SAXS studies on 2-Propanol, tin(4+) salt (5:1) are not prominently available, these techniques are highly applicable for investigating the behavior of such compounds in solution.

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of particles or molecules in solution by analyzing the intensity fluctuations of scattered light caused by Brownian motion. This technique would be ideal for determining the size of any aggregates or oligomers of the tin alkoxide adduct in various solvents. It could track changes in particle size as a function of concentration, temperature, or upon the addition of water during hydrolysis, providing kinetic data on the initial stages of particle formation.

Small-Angle X-ray Scattering (SAXS): SAXS provides information on the size, shape, and distribution of nanoscale structures, typically from 1 to 100 nm. For the tin alkoxide system, SAXS could be used to characterize the structure of oligomers in solution, complementing NMR data. It is particularly powerful for monitoring the evolution of structures during sol-gel processes, from initial oligomers to larger clusters and eventually to the formation of tin oxide nanoparticles. unm.edu The combination of SAXS and NMR has proven effective in elucidating growth processes in related metal alkoxide systems. unm.edu

Reactivity and Reaction Mechanisms of 2 Propanol, Tin 4+ Salt 5:1 9ci

Hydrolysis and Condensation Pathways of Tin(IV) Alkoxides

The hydrolysis and condensation of tin(IV) alkoxides, such as tin(IV) isopropoxide, are fundamental processes in the sol-gel synthesis of tin(IV) oxide (SnO₂), also known as stannic oxide, materials. This transformation involves a two-step mechanism initiated by the hydrolysis of the tin(IV) isopropoxide. In this step, the isopropoxide (-O-iPr) ligands are substituted by hydroxyl (-OH) groups upon reaction with water. This reaction is typically rapid, and the degree of hydrolysis can be controlled by factors such as the water-to-alkoxide molar ratio.

The initial hydrolysis reaction can be represented as: Sn(O-iPr)₄ + x H₂O → Sn(O-iPr)₄₋ₓ(OH)ₓ + x i-PrOH

Following hydrolysis, the resulting hydroxo-alkoxide species undergo condensation reactions to form tin-oxo-tin (Sn-O-Sn) or tin-hydroxo-tin (Sn-(OH)-Sn) bridges, eliminating either alcohol or water. These condensation reactions lead to the formation of oligomeric and polymeric species, which eventually constitute the gel network. The primary condensation pathways are:

Oxolation: A reaction between a hydroxyl group and an alkoxide group, eliminating an alcohol molecule. Sn-OH + RO-Sn → Sn-O-Sn + ROH

Olation: A reaction between two hydroxyl groups, eliminating a water molecule. Sn-OH + HO-Sn → Sn-O-Sn + H₂O

The structure and properties of the final tin oxide material are highly dependent on the reaction conditions, which influence the relative rates of hydrolysis and condensation.

Alcoholysis and Exchange Reactions with Other Organic Species

Tin(IV) isopropoxide readily undergoes alcoholysis, or alcohol exchange reactions, where the isopropoxide ligands are exchanged with other alkoxy groups. This reaction is an equilibrium process driven by the relative concentrations and boiling points of the alcohols. It serves as a convenient method for the synthesis of other tin(IV) alkoxides. The general reaction is as follows:

Sn(O-iPr)₄ + 4 R'OH ⇌ Sn(OR')₄ + 4 i-PrOH

The facility of this exchange is influenced by the steric bulk of the participating alcohols, with the ease of displacement following the general trend: primary > secondary > tertiary alcohols. This allows for the synthesis of a variety of tin alkoxides by reacting tin(IV) isopropoxide with different primary, secondary, or tertiary alcohols, often in the presence of a solvent like benzene (B151609) to facilitate the removal of the displaced isopropanol (B130326) by azeotropic distillation.

Besides alcohols, tin(IV) isopropoxide can also react with other organic species like esters and ketones, which is relevant to its catalytic activity in transesterification reactions.

Lewis Acidity and Adduct Formation with Donor Molecules

The tin(IV) center in tin(IV) isopropoxide is electron-deficient and acts as a Lewis acid. It can expand its coordination number beyond four by accepting electron pairs from donor molecules (Lewis bases). The compound is often found as an adduct with isopropanol, as indicated by its chemical name "2-Propanol, tin(4+) salt (5:1) (9CI)" and synonyms like "Tin(IV) isopropoxide isopropanol adduct". americanelements.com This suggests that in the presence of excess isopropanol, the tin center coordinates with one or more solvent molecules.

The Lewis acidic nature of the tin atom is a key feature of its chemistry. It can form adducts with a variety of donor molecules containing oxygen or nitrogen atoms, such as alcohols, ethers, ketones, and amines. This interaction involves the coordination of the lone pair of electrons from the donor atom to the empty 5d orbitals of the tin atom. The formation of these adducts can significantly influence the reactivity of the tin alkoxide, for instance, by modifying its solubility or its catalytic activity. The stability of these adducts is dependent on the steric and electronic properties of both the alkoxide and the incoming donor molecule.

Mechanistic Investigations of Catalytic Transformations Initiated by Tin(IV) Isopropoxides

The Lewis acidic nature of tin(IV) isopropoxide underpins its use as a catalyst in various organic transformations, most notably in polymerization and transesterification reactions. Two primary mechanisms are generally proposed for tin-catalyzed transesterification reactions. rsc.org

Lewis Acid Mechanism: The tin(IV) center coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by an alcohol, leading to the exchange of the alkoxy group. rsc.org

Exchange/Insertion Mechanism: This pathway involves an initial alcoholysis reaction where the incoming alcohol exchanges with one of the isopropoxide ligands on the tin center. The ester then coordinates to the tin and inserts into the newly formed tin-alkoxide bond, followed by the release of the product ester. rsc.org

Tin(IV) alkoxides have been investigated as catalysts for the ring-opening polymerization of cyclic esters, such as lactides, to produce polyesters. The initiation of polymerization likely proceeds through the coordination of the cyclic ester to the tin center, followed by the nucleophilic attack of an alkoxide ligand on the carbonyl carbon of the monomer, leading to the opening of the ring and the formation of a propagating species.

Table 1: Proposed Catalytic Mechanisms for Tin(IV) Isopropoxide

| Catalytic Reaction | Proposed Mechanism | Key Steps |

|---|

Thermal Decomposition Pathways and Products

The thermal decomposition of tin(IV) isopropoxide is a crucial process for the formation of tin oxide thin films and nanoparticles via methods like Chemical Vapor Deposition (CVD). While direct studies on tin(IV) isopropoxide are limited, the decomposition mechanisms can be inferred from its well-studied analogue, titanium(IV) isopropoxide (TTIP). The decomposition is expected to proceed through several pathways at elevated temperatures.

Sn(OCH(CH₃)₂)₄ → SnO₂ + 4 CH₃CH=CH₂ + 2 H₂O

However, research on analogous metal alkoxides suggests that other decomposition pathways may also be significant. arxiv.orgcam.ac.uk These can include:

Ti-O and C-O bond homolysis: Leading to the formation of various radical species.

Successive abstraction of methyl radicals: Followed by hydrogen abstraction to form double bonds.

Hydrogen abstraction from methyl groups: Followed by the release of propene.

The final solid product of the thermal decomposition is typically tin(IV) oxide (SnO₂), while the volatile byproducts consist mainly of propene, isopropanol, and water, along with smaller amounts of other hydrocarbons depending on the specific decomposition pathways that are favored under the given temperature and pressure conditions.

Table 2: Potential Thermal Decomposition Products of Tin(IV) Isopropoxide

| Product Type | Examples |

|---|---|

| Solid Residue | Tin(IV) oxide (SnO₂) |

| Gaseous/Volatile Byproducts | Propene, Isopropanol, Water, Methane |

Applications in Advanced Materials Science and Engineering

Precursor Chemistry for Metal Oxide Thin Films and Nanostructures via Sol-Gel Processes

The sol-gel process is a versatile method for creating solid materials from small molecules. It involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel). Tin(IV) isopropoxide is a valuable precursor in this process for the synthesis of tin-based materials due to its reactivity and ability to form homogenous solutions.

Synthesis of Tin Oxide (SnO₂) Materials for Optoelectronic and Sensing Applications

Tin(IV) isopropoxide is a key organometallic precursor for the synthesis of tin oxide (SnO₂) nanoparticles and thin films through sol-gel methods. rsc.org These materials are of significant interest for applications in optoelectronics and as gas sensors. The sol-gel process allows for the creation of SnO₂ with desirable properties such as high transparency in the visible spectrum and high electrical conductivity.

A typical sol-gel synthesis involves the hydrolysis and condensation of the tin(IV) isopropoxide precursor. For instance, a sol-gel can be prepared by dissolving the tin precursor in a suitable solvent, such as a mixture of n-propanol and isopropanol (B130326). researchgate.net The resulting gel can then be processed to form SnO₂ nanopowders. researchgate.net Thin films can also be deposited on substrates like glass at room temperature using this method. researchgate.net The properties of the resulting SnO₂ films, such as grain size and transmittance, can be influenced by the choice of solvent. researchgate.net For example, films prepared using isopropanol as a solvent have been shown to exhibit high average transmittance of around 97%. researchgate.net

The resulting SnO₂ materials often exhibit a polycrystalline nature with a tetragonal rutile structure. icm.edu.plimim.pl These nanocrystalline powders and thin films have applications as transparent conducting oxides in devices like solar cells and flat panel displays. icm.edu.pljksus.org

Formation of Mixed Metal Oxides (e.g., Sn-doped materials)

Beyond pure tin oxide, tin(IV) isopropoxide is also utilized as a precursor in the sol-gel synthesis of mixed metal oxides. A prominent example is its use in the fabrication of Indium Tin Oxide (ITO) thin films. rsc.org ITO is a transparent conducting oxide widely used in electronic displays and touch screens. In the sol-gel synthesis of ITO, tin(IV) isopropoxide is mixed with an indium precursor, such as indium isopropoxide, in a suitable solvent. mst.edu The resulting solution is then hydrolyzed to form a gel, which is subsequently heat-treated to produce the final ITO film. mst.edu This method allows for the creation of highly conductive and transparent films. mst.edu

Another example is the preparation of strontium-tin mixed metal oxides (xSnO₂·SrO). koreascience.kr While this particular study used tin(II) chloride as the precursor, the principle of using a tin source in a sol-gel process to create mixed metal oxides is well-established and applicable to tin(IV) isopropoxide.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development

Information regarding the specific use of 2-Propanol, tin(4+) salt (5:1) (9CI) as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes is not extensively available in the reviewed literature. While metal alkoxides, in general, are used as precursors in these techniques, detailed research findings or developmental studies focusing on tin(IV) isopropoxide for CVD and ALD applications were not identified in the search results. The development of new precursors for these techniques is an active area of research, with a focus on compounds that offer high volatility and thermal stability for the deposition of high-quality thin films at lower temperatures. rsc.org

Role as a Catalyst in Controlled Polymerization Reactions

Tin(IV) alkoxides, including tin(IV) isopropoxide, are recognized for their catalytic activity in controlled polymerization reactions, particularly in the ring-opening polymerization of cyclic esters and ethers.

Ring-Opening Polymerization (ROP) of Cyclic Esters and Ethers

Tin(IV) compounds are effective catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters such as polylactide (PLA). rsc.org The polymerization is believed to proceed via a coordination-insertion mechanism. rsc.org In this process, the cyclic ester coordinates to the tin center, followed by the insertion of the monomer into the tin-alkoxide bond, leading to chain growth. rsc.org

Research has shown that tin alkoxides, including those derived from isopropanol, can initiate the polymerization of L-lactide. rsc.org For instance, Sn-bis-isopropoxide, synthesized using an excess of isopropanol, has been used as a polymerization catalyst where both isopropoxide groups were found to initiate a PLLA chain. rsc.org The use of tin-based catalysts is significant in the commercial production of polylactides. rsc.org

The table below summarizes experimental data for the ring-opening polymerization of lactide using a titanium(IV) isopropoxide catalyst, which provides a comparative insight into the behavior of metal alkoxide catalysts in such reactions.

| Catalyst System | Monomer | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| TiCl(O-i-Pr)₃/SiO₂ | L-lactide | 70 | 24 | ~90 | ~35,000 | ~1.8 |

| Ti(O-i-Pr)₄/SiO₂ | L-lactide | 70 | 24 | ~85 | ~30,000 | ~1.9 |

Data adapted from a study on silica-supported titanium alkoxide catalysts and is presented here for illustrative purposes of typical ROP data. researchgate.net

Coordination Polymerization Mechanisms

The primary mechanism through which tin(IV) alkoxides catalyze the polymerization of cyclic esters is the coordination-insertion mechanism. rsc.orgacs.org This mechanism involves several key steps:

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic tin center of the catalyst. rsc.orgacs.org

Nucleophilic Attack: The alkoxide group attached to the tin atom performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. acs.org

Ring-Opening and Insertion: The acyl-oxygen bond of the cyclic ester cleaves, leading to the opening of the ring and the insertion of the monomer into the tin-alkoxide bond. acs.org

Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with another monomer molecule, continuing the polymerization process.

This mechanism allows for the controlled synthesis of polyesters with predictable molecular weights and relatively narrow molecular weight distributions. nih.gov The reactivity and effectiveness of the tin catalyst can be influenced by the nature of the alkoxide ligands. acs.org

Immobilization Strategies for Heterogeneous Catalytic Systems

The transformation of homogeneous catalysts into heterogeneous systems is a critical area of research in materials science and engineering, aiming to simplify catalyst recovery and reuse, thereby enhancing the economic and environmental sustainability of chemical processes. For tin-based catalysts, such as 2-Propanol, tin(4+) salt (5:1) (9CI), immobilization on solid supports offers a viable pathway to bridge the gap between homogeneous and heterogeneous catalysis. While specific studies on the immobilization of 2-Propanol, tin(4+) salt (5:1) (9CI) are not extensively detailed in the public domain, the strategies employed for analogous tin(IV) compounds and other metal alkoxides provide a strong foundation for understanding potential methodologies. These strategies primarily revolve around the deposition of the active tin species onto a high-surface-area support material.

Common techniques for the immobilization of metal complexes include impregnation, co-precipitation, and deposition-precipitation. acs.org The choice of method significantly influences the final properties of the catalyst, such as metal loading, particle size, dispersion, and the nature of the interaction between the tin species and the support. acs.orgnih.gov

Impregnation is a widely used and straightforward method for catalyst preparation. acs.org It involves contacting a porous support with a solution containing a precursor of the active metal, in this case, a soluble tin(IV) compound. acs.orggoogle.com The support is then dried and calcined to anchor the active species. The incipient wetness impregnation technique, where the volume of the precursor solution is equal to the pore volume of the support, is often employed to achieve a uniform distribution of the active phase. osti.gov For a precursor like 2-Propanol, tin(4+) salt (5:1) (9CI), which is a tin(IV) alkoxide, an organic solvent would likely be used. acs.org

Co-precipitation offers another route where the active metal precursor and the support precursor are precipitated simultaneously from a solution. acs.org This method can achieve high metal loadings with small particle sizes due to the high degree of supersaturation that leads to rapid and simultaneous nucleation of both components. acs.org For instance, water-soluble tin salts can be co-precipitated with silicates in the presence of a carrier material. google.com

Deposition-precipitation involves the precipitation of the active species onto an existing support material suspended in the precursor solution. acs.org This is often achieved by changing the pH or temperature of the solution to induce precipitation. acs.org This method allows for strong interactions between the active phase and the support, potentially leading to highly dispersed catalytic sites.

The selection of the support material is as crucial as the immobilization technique itself. Supports not only provide a high surface area for catalyst dispersion but can also influence the catalytic activity and selectivity through metal-support interactions. Common supports for tin catalysts include materials with high thermal and chemical stability.

| Support Material | Typical Precursor | Immobilization Method | Reference |

| Silica (SiO₂) | Tin(IV) isopropoxide, Tin chlorides | Impregnation, Deposition-precipitation | nih.govosti.gov |

| Alumina (Al₂O₃) | Tin chlorides, Tin salts | Impregnation, Co-precipitation | nih.govgoogle.com |

| Activated Carbon | Tin salts | Impregnation | google.com |

| Zeolites | Tin salts | Ion-exchange, Impregnation | alfachemic.com |

| Titania (TiO₂) | Cobalt nitrate (B79036) (as an example) | Deposition-precipitation | acs.org |

This table presents common support materials and immobilization methods used for tin and other metal catalysts, which are applicable to the immobilization of 2-Propanol, tin(4+) salt (5:1) (9CI).

Research on supported tin catalysts has demonstrated their effectiveness in various reactions. For example, tin catalysts supported on materials like Sn-β zeolite, Sn-MCM-41, and carbon nanotubes have been utilized in Baeyer-Villiger oxidation reactions. alfachemic.com The reusability of such heterogeneous catalysts is a key advantage, with studies showing stable performance over multiple reaction cycles. researchgate.net The choice of support can also influence the nature of the active sites. For instance, sulfated tin oxides have been shown to possess strong acid sites, making them effective catalysts for esterification reactions. researchgate.net

The characterization of these immobilized catalysts is essential to understand the relationship between their physical and chemical properties and their catalytic performance. Techniques such as X-ray diffraction (XRD) are used to determine the crystalline structure of the catalyst, while nitrogen sorption (BET) analysis provides information on the surface area and porosity. cardiff.ac.ukresearchgate.net Temperature-programmed reduction (TPR) and temperature-programmed desorption (TPD) can be used to study the reducibility of the metal species and the acidity or basicity of the catalyst surface, respectively. researchgate.net

For instance, in the development of bifunctional catalysts, such as those used for the cascade conversion of furfural, metal-exchanged dodecatungstophosphoric acid encapsulated within a ZIF-8 framework has been shown to be an active catalyst. researchgate.net The characterization of such a catalyst revealed a high surface area and a significant number of acidic sites, which were crucial for its high activity. researchgate.net

The following table summarizes the impact of different immobilization strategies on the properties of supported metal catalysts, drawing from examples with analogous systems.

| Immobilization Strategy | Key Advantages | Potential Challenges | Resulting Catalyst Characteristics |

| Incipient Wetness Impregnation | Simple, low waste, good for low loadings | Potential for non-uniform distribution if not optimized | Active species deposited within the pores of the support. osti.gov |

| Co-precipitation | High metal loadings, small particle sizes, homogeneous distribution | Requires careful control of precipitation conditions (pH, temperature) | Active metal and support intimately mixed. acs.org |

| Deposition-Precipitation | Strong metal-support interaction, high dispersion | Can be sensitive to precursor and support surface chemistry | Small, well-dispersed nanoparticles on the support surface. acs.org |

| Sol-Immobilization | Control over nanoparticle size and composition | Potential for residual stabilizing agents to affect activity | Pre-formed nanoparticles deposited on the support. cardiff.ac.uk |

This interactive table outlines various immobilization strategies and their effects on the final catalyst properties, providing a framework for developing heterogeneous catalysts based on 2-Propanol, tin(4+) salt (5:1) (9CI).

Theoretical and Computational Investigations of 2 Propanol, Tin 4+ Salt 5:1 9ci

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Energetics

DFT studies would typically involve geometry optimization of the tin(IV) isopropoxide monomer, as well as larger oligomeric structures, as metal alkoxides are known to form clusters. unm.edu These calculations would likely employ a hybrid functional, such as B3LYP, and a suitable basis set that can accurately describe the electron distribution around the tin atom and the lighter elements.

The results of such studies would elucidate the coordination environment around the central tin atom, which is expected to be tetrahedral in the monomeric form. Key parameters such as Sn-O and O-C bond lengths and angles can be precisely calculated. Furthermore, analysis of the molecular orbitals and charge distribution (e.g., through Mulliken or Natural Bond Orbital analysis) can quantify the degree of covalent and ionic character in the Sn-O bonds. This information is vital for understanding the reactivity of the molecule, particularly its susceptibility to hydrolysis.

Table 1: Predicted Geometrical Parameters and Mulliken Charges for Monomeric Tin(IV) Isopropoxide from a Hypothetical DFT Study

| Parameter | Predicted Value |

| Sn-O Bond Length (Å) | 1.98 |

| O-C Bond Length (Å) | 1.45 |

| Sn-O-C Bond Angle (°) | 125.4 |

| O-Sn-O Bond Angle (°) | 109.5 |

| Mulliken Charge on Sn | +1.85 |

| Mulliken Charge on O | -0.75 |

Note: The data in this table is hypothetical and representative of typical values obtained for similar metal alkoxides in DFT studies.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of a large ensemble of molecules in the solution phase over time. MD simulations can model how tin(IV) isopropoxide molecules interact with each other and with solvent molecules, which is critical for understanding processes like sol-gel synthesis.

For tin(IV) isopropoxide, MD simulations could be performed using a classical force field, where the parameters for the tin atom and its interactions are carefully chosen or developed. A reactive force field, such as ReaxFF, could also be employed to model chemical reactions like hydrolysis and condensation dynamically. The simulations would typically involve a box of tin(IV) isopropoxide molecules dissolved in a relevant solvent, such as isopropanol (B130326) or water.

By analyzing the trajectories of the atoms from the MD simulation, one can obtain valuable information about the structure of the solution. For instance, radial distribution functions (RDFs) can reveal the average distance between different types of atoms, providing a picture of the solvation shell around the tin complex. These simulations can also shed light on the aggregation behavior of tin(IV) isopropoxide in solution, identifying the formation and stability of dimers, trimers, or larger oligomers. unm.edu

Table 2: Hypothetical Radial Distribution Function Peak Positions for Tin(IV) Isopropoxide in Isopropanol

| Atomic Pair | First Peak Position (Å) | Interpretation |

| Sn - O (solvent) | 3.5 | Solvation of the tin center by isopropanol molecules. |

| O (alkoxide) - H (solvent) | 1.8 | Hydrogen bonding between the alkoxide oxygen and solvent hydroxyl group. |

| Sn - Sn | 4.2 | Evidence of dimer or small oligomer formation in solution. |

Note: The data in this table is hypothetical and illustrates the type of information that can be extracted from MD simulations.

Computational Modeling of Reaction Intermediates and Transition States in Catalytic Cycles

Tin(IV) isopropoxide and related tin alkoxides are used as catalysts in various organic reactions and are key precursors in the sol-gel process, which involves hydrolysis and condensation reactions. researchgate.netunm.edu Computational modeling, primarily using DFT, can be used to map out the potential energy surfaces of these reactions, identifying the structures of intermediates and transition states.

For the hydrolysis of tin(IV) isopropoxide, a crucial first step in the sol-gel process, DFT calculations can model the approach of a water molecule to the tin center, the formation of a five-coordinate intermediate, and the subsequent proton transfer and elimination of isopropanol. By locating the transition state for this process, the activation energy can be calculated, providing a quantitative measure of the reaction rate. Similar calculations can be performed for the subsequent condensation reactions, where two tin-containing species react to form a Sn-O-Sn bridge.

In the context of catalysis, for example in transesterification reactions, DFT can be used to model the coordination of the substrate to the tin center, the nucleophilic attack, and the formation of the tetrahedral intermediate. By comparing the energy barriers for different proposed mechanisms, the most likely reaction pathway can be determined. This knowledge is invaluable for designing more efficient catalysts.

Table 3: Hypothetical Calculated Activation Energies for the Initial Steps of the Sol-Gel Process of Tin(IV) Isopropoxide

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Hydrolysis | Associative, with a five-coordinate Sn intermediate | 15.2 |

| Water Condensation | SN2-like displacement of a water molecule | 21.5 |

| Alcohol Condensation | SN2-like displacement of an isopropanol molecule | 24.8 |

Note: The data in this table is hypothetical and serves to illustrate the application of computational modeling in studying reaction mechanisms.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For tin(IV) isopropoxide, the prediction of NMR and vibrational spectra is particularly relevant.

The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination environment of the tin atom. DFT calculations, using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹¹⁹Sn chemical shifts for different species that might exist in solution, such as monomers, dimers, and hydrolysis products. semanticscholar.org By comparing these predicted shifts with experimental NMR data, it is possible to identify the species present in a sample. Similarly, ¹H and ¹³C NMR spectra can be calculated to aid in the structural elucidation.

Vibrational spectroscopy (infrared and Raman) is another powerful tool for characterizing tin(IV) isopropoxide and its derivatives. Quantum chemical calculations can compute the vibrational frequencies and intensities of the molecule. The calculated spectrum can be compared with the experimental one to assign the observed vibrational bands to specific molecular motions, such as Sn-O stretching and bending modes. This can be particularly useful for monitoring the progress of hydrolysis and condensation reactions, as new bands corresponding to Sn-OH and Sn-O-Sn vibrations will appear.

Table 4: Hypothetical Comparison of Experimental and Calculated ¹¹⁹Sn NMR Chemical Shifts for Tin(IV) Alkoxide Species

| Species | Experimental ¹¹⁹Sn Chemical Shift (ppm) | Calculated ¹¹⁹Sn Chemical Shift (ppm) |

| Monomeric Sn(OⁱPr)₄ | -250 | -255 |

| Dimeric [Sn(OⁱPr)₄]₂ | -280 | -283 |

| Hydrolyzed species Sn(OⁱPr)₃(OH) | -235 | -238 |

Note: The data in this table is hypothetical and illustrates the potential for quantum chemical calculations to aid in the interpretation of NMR spectra.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Tin(IV) Alkoxide Precursors

The traditional synthesis of tin(IV) alkoxides often involves the reaction of tin(IV) chloride with an alcohol in the presence of a base like ammonia. unm.eduwikipedia.org This method, however, can result in products contaminated with chloride and nitrogen-containing impurities that are difficult to separate. unm.edu An alternative route using sodium alkoxides can also present challenges in achieving pure products. psu.eduiaea.org

Future research is intensely focused on developing greener and more sustainable synthetic pathways that offer improved atom economy and avoid hazardous reagents and byproducts. Key trends include:

Halide-Free Synthesis: Moving away from chlorinated precursors like tin(IV) chloride (SnCl₄) to eliminate the formation of corrosive HCl and chloride contamination. unm.edu

Transalcoholysis Reactions: The development of catalytic transalcoholysis (or transesterification) processes is a promising route. This method involves reacting a different tin alkoxide with isopropanol (B130326), and can be driven to completion by removing the more volatile alcohol byproduct, often through azeotropic distillation. unm.edu

Direct Alcoholysis: Investigating direct reactions with tin metal or tin oxides under milder, catalytically-driven conditions to improve efficiency and reduce waste streams.

Non-hydrolytic Sol-Gel (NHSG) Routes: NHSG techniques are emerging as versatile methods for preparing well-defined oxide materials by avoiding the rapid and difficult-to-control hydrolysis of metal alkoxides. researchgate.net Adapting these non-aqueous routes for the synthesis of the alkoxide precursors themselves is a logical next step.

Table 1: Comparison of Synthetic Routes for Tin(IV) Alkoxides

| Synthesis Method | Typical Reactants | Common Byproducts/Impurities | Key Research Direction |

|---|---|---|---|

| Ammonia Method | Tin(IV) Chloride, Isopropanol, Ammonia | Ammonium (B1175870) Chloride, Nitrogen-containing impurities | Improve purification, find alternative bases |

| Sodium Alkoxide | Tin(IV) Chloride, Sodium Isopropoxide | Sodium Chloride | Ensure complete reaction and separation |

| Transalcoholysis | Another Tin Alkoxide, Isopropanol | Liberated Alcohol | Develop efficient catalysts, optimize removal of byproduct |

| Future Sustainable Routes | Tin Metal/Oxide, Isopropanol | Minimal/Benign (e.g., H₂) | Catalyst development, process intensification |

Exploration of New Catalytic Applications Beyond Polymerization

While tin(IV) alkoxides are recognized as effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide to form biodegradable polyesters, their catalytic potential is far broader. nih.govacs.org Emerging research seeks to harness their Lewis acidic nature for a wider range of organic transformations.

Esterification and Amidation: Titanium(IV) isopropoxide has been shown to be an efficient catalyst for the direct amidation of carboxylic acids and for transesterification reactions. acs.orgdiva-portal.orgnoahchemicals.comresearchgate.net Similar reactivity is a promising area of exploration for tin(IV) isopropoxide, potentially offering alternative, environmentally benign pathways for synthesizing esters and amides, which are fundamental building blocks in pharmaceuticals and fine chemicals.

Mixed-Metal Catalysis: The combination of titanium(IV) alkoxides and tin carboxylates has been found to create synergistic catalytic systems for polyesterification, outperforming the individual components. acs.orgwisc.edu Future work will likely explore other mixed tin-metal alkoxide systems to uncover novel catalytic activities and selectivities for various organic reactions.

C-C Bond Formation: Analogous titanium compounds are used in reactions like the Kulinkovich reaction to synthesize cyclopropanes. wikipedia.orgnoahchemicals.com Investigating the ability of tin(IV) isopropoxide to catalyze similar carbon-carbon bond-forming reactions is a logical avenue for new research.

Photocatalysis Precursors: Tin(IV) isopropoxide is a key precursor for synthesizing tin(IV) oxide (SnO₂), a wide-bandgap semiconductor. mdpi.com Research is directed at using this precursor to create doped or composite SnO₂ nanostructures with enhanced photocatalytic activity for applications in degrading organic pollutants and water splitting. mdpi.com

Rational Design of Hybrid Organic-Inorganic Materials Utilizing Tin(IV) Isopropoxide Precursors

Tin(IV) isopropoxide is a fundamental building block for creating advanced hybrid materials where an inorganic tin oxide component is integrated with an organic polymer matrix at the molecular or nanoscale. researchgate.netnih.gov The "rational design" of these materials involves precise control over the hydrolysis and condensation of the precursor to dictate the final structure and properties of the material. unm.edu

Sol-Gel Processing: The sol-gel process is the primary method used, where tin(IV) isopropoxide is hydrolyzed to form a "sol" of nanoparticles, which then gels into a three-dimensional network. unm.eduwikipedia.org Future research aims to fine-tune this process by controlling reaction parameters (e.g., pH, water ratio, additives) to create SnO₂ nanoparticles with specific sizes, morphologies, and surface areas. unm.edu

Nanocomposites via Twin Polymerization: A novel technique known as twin polymerization uses specifically designed tin(IV) alkoxides to simultaneously form SnO₂ nanoparticles and a cross-linked polymer matrix, resulting in a highly integrated nanocomposite. researchgate.net This approach offers a direct route to entrapping nanoparticles within a polymer, and further exploration of different monomer systems is an active area of research.

Thin Film Deposition: Techniques like Molecular Layer Deposition (MLD), a variant of Atomic Layer Deposition (ALD), are being explored for creating highly uniform, ultrathin hybrid organic-inorganic films. nih.gov While demonstrated with analogous titanium precursors, applying MLD with tin(IV) isopropoxide and various organic co-reactants could lead to novel functional coatings with tailored optical, electronic, or barrier properties.

Advanced In-Situ Spectroscopic Techniques for Monitoring Reaction Dynamics

A deeper understanding of the mechanisms underlying synthesis, catalysis, and material formation requires advanced analytical techniques capable of monitoring these processes in real-time. Organometallic reactions are often studied with a suite of spectroscopic methods to elucidate mechanisms and kinetics. wikipedia.org

Multinuclear NMR Spectroscopy: While standard for final product characterization, the use of in-situ multinuclear NMR (¹H, ¹³C, and especially ¹¹⁹Sn) is crucial for tracking the transformation of the tin precursor during a reaction. researchgate.netacs.org Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can help differentiate species in complex reaction mixtures, while heteronuclear correlation experiments can reveal bonding environments. acs.org

Vibrational Spectroscopy (Raman and IR): In-situ Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring the hydrolysis and condensation of alkoxide precursors in sol-gel processes and for studying catalytic cycles by observing changes in key functional groups.

X-ray Techniques: Small-Angle X-ray Scattering (SAXS) can follow the nucleation and growth of nanoparticles in solution in real-time. unm.edu For solid-state transformations and interfacial studies, in-situ X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and coordination environment of the tin centers during material formation or catalytic reactions. etamu.edu

Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe–Mass Spectrometry (ASAP-MS) can identify transient and intermediate species in complex reaction mixtures, providing mechanistic insights that are otherwise difficult to obtain. acs.org

Table 2: Spectroscopic Techniques for Studying Tin Alkoxide Reactions

| Technique | Information Gained | Application Area |

|---|---|---|

| In-Situ NMR | Molecular structure, reaction intermediates, kinetics | Catalysis, Sol-Gel Chemistry |

| In-Situ IR/Raman | Functional group changes, bond formation/breaking | Polymerization, Hydrolysis Monitoring |

| SAXS/SANS | Nanoparticle size, shape, and distribution during growth | Materials Synthesis |

| In-Situ XPS/XAS | Elemental composition, oxidation state, local coordination | Thin Film Deposition, Heterogeneous Catalysis |

Integration into Next-Generation Functional Materials and Nanosystems

The ultimate goal of the research described in the preceding sections is to integrate the resulting materials into advanced functional devices and systems. Tin(IV) isopropoxide serves as a key entry point to a wide array of tin-oxide-based nanomaterials. americanelements.comamericanelements.com

Transparent Conductors: Tin(IV) oxide, particularly when doped with elements like indium (to form Indium Tin Oxide, ITO) or fluorine, is a transparent conductor. thermofisher.comsigmaaldrich.com Research focuses on using alkoxide precursors to develop low-cost, solution-processable methods for depositing these films for use in displays, touch screens, and solar cells. americanelements.com

Gas Sensors: The electrical conductivity of SnO₂ is sensitive to the surrounding atmosphere, making it an excellent material for gas sensors. mdpi.comsigmaaldrich.com Future work involves creating highly porous nanostructures and doped materials from tin(IV) isopropoxide to enhance sensitivity and selectivity for specific gases.

Energy Storage: Nanostructured SnO₂ is a promising anode material for lithium-ion batteries due to its high theoretical capacity. mdpi.com The challenge is to manage the large volume changes during charging and discharging. Research is focused on using alkoxide-derived nanoparticles to create robust composite structures (e.g., with carbon) that can withstand these stresses.

Nanosystems for Catalysis and Sorption: The ability to generate high-surface-area materials like SnO₂/SiO₂ composites opens up applications in heterogeneous catalysis and as sorbents for environmental remediation. researchgate.net

By advancing the fundamental chemistry of tin(IV) isopropoxide and its derivatives, researchers are paving the way for a new generation of materials with precisely controlled properties for a wide range of high-tech applications.

Q & A

Basic: What methodologies ensure high-purity synthesis of 2-Propanol, tin(4+) salt (5:1) (9CI)?

Answer:

Synthesis requires strict control of stoichiometry and reaction conditions. Based on safety protocols , use anhydrous 2-propanol under inert atmospheres (N₂/Ar) to prevent hydrolysis. Tin(IV) precursors (e.g., SnCl₄) should be reacted with 2-propanol in a 1:5 molar ratio, with gradual addition to avoid exothermic side reactions. Post-synthesis, purify via vacuum distillation or recrystallization in dry hexane. Monitor purity using elemental analysis (C/H/O/Sn ratios) and ¹H/¹¹⁹Sn NMR to confirm ligand coordination and absence of unreacted precursors .

Advanced: How to address discrepancies in reported thermal stability data for this compound?

Answer:

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (e.g., N₂ vs. air) can resolve contradictions. For example, decomposition onset temperatures may vary due to moisture content or residual solvents. Pre-dry samples at 60°C under vacuum for 24 hours to standardize conditions. Compare decomposition products via FTIR or mass spectrometry to identify intermediates (e.g., SnO₂ residues) .

Basic: What characterization techniques confirm the structural integrity of this tin complex?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹¹⁹Sn NMR (in deuterated chloroform) identifies tin coordination geometry (e.g., tetrahedral vs. octahedral).

- FTIR Spectroscopy: Validate isopropoxy ligand bonding via Sn-O-C stretches (950–1050 cm⁻¹) and absence of free –OH groups (3200–3600 cm⁻¹).

- X-ray Diffraction (XRD): Single-crystal XRD resolves crystal structure and Sn–O bond lengths.

- Elemental Analysis: Confirm stoichiometry (C₁₂H₂₈O₄Sn) with ≤0.3% deviation .

Advanced: How to optimize this compound’s catalytic efficiency in tin-mediated acylation reactions?

Answer:

Vary reaction parameters systematically:

- Solvent Polarity: Test aprotic solvents (e.g., THF, DMF) vs. protic 2-propanol to assess Sn coordination stability .

- Temperature: Conduct kinetic studies between 25–80°C to balance reaction rate and catalyst decomposition.

- Substrate Ratio: Optimize acylating agent-to-substrate molar ratios (1:1 to 1:5) for regioselectivity. Monitor progress via TLC or HPLC, isolating products to calculate turnover numbers (TONs) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (R20/21/22 hazards) .

- Storage: Seal in glass containers under inert gas; store at –20°C to prevent ligand dissociation.

- Spill Management: Neutralize with dry sand; avoid water to prevent exothermic hydrolysis .

Advanced: What role does this compound play in electrochemical cofactor regeneration systems?

Answer:

Tin(IV) oxide electrodes modified with 2-propanol, tin(4+) salt exhibit high surface area and NADH oxidation efficiency. Methodology:

- Electrode Fabrication: Anodize tin foil in 2-propanol/acid electrolyte, followed by annealing (300–500°C) to stabilize SnO₂ morphology .

- Cofactor Testing: Use cyclic voltammetry (CV) in pH 7–9 buffers to assess NADH oxidation peaks. Pair with alcohol dehydrogenase (ADH) to oxidize 2-propanol to acetone, monitoring NAD⁺ regeneration via UV-Vis at 340 nm .

Data Analysis: How to reconcile solubility discrepancies in polar vs. nonpolar solvents?

Answer:

- Solvent Screening: Test solubility in 2-propanol, DMSO, toluene, and water. Use dynamic light scattering (DLS) to detect colloidal aggregates.

- Thermodynamic Studies: Measure conductivity (e.g., LiCl in 2-propanol ) to infer ion-pair dissociation. Calculate Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity.

- Molecular Dynamics (MD) Simulations: Model ligand-solvent interactions to predict solubility trends.

Advanced: Can this compound stabilize perovskite precursor inks for solar cell fabrication?

Answer:

Yes, tin(IV) isopropoxide derivatives can passivate defects in perovskite layers. Methodology:

- Ink Formulation: Add 0.1–1.0 wt% of the tin complex to PbI₂/MAI solutions in DMF.

- Film Characterization: Use SEM to assess morphology; XPS to detect Sn incorporation at grain boundaries.

- Device Testing: Compare photovoltaic parameters (PCE, Jsc, Voc) with/without additive. Optimal concentrations reduce recombination losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.